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Compound of Interest

Compound Name: CCT373566

Cat. No.: B15621687

A Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of CCT373566, a highly potent,
orally active molecular glue degrader of the transcriptional repressor B-cell lymphoma 6
(BCL6). CCT373566 serves as a critical chemical probe for elucidating the complex roles of
BCL6 in both normal physiology and disease, particularly in lymphoid malignancies where it
acts as an oncogenic driver.

Introduction to BCL6 and the Role of CCT373566

B-cell lymphoma 6 (BCL6) is a master transcriptional repressor essential for the formation of
germinal centers (GCs), which are critical for generating high-affinity antibodies.[1][2] Within
GCs, BCL6 represses genes that control the cell cycle, DNA damage response, and cellular
differentiation, thereby enabling the rapid proliferation and somatic hypermutation required for
antibody affinity maturation.[1][3] However, the deregulation of BCL6 expression, often through
chromosomal translocations, is a key driver in the pathogenesis of B-cell ymphomas, such as
diffuse large B-cell lymphoma (DLBCL).[1][4]

Given its central role in lymphomagenesis, BCL6 is a prime therapeutic target. CCT373566
was developed as a chemical probe to facilitate the study of BCL6 function.[1] Unlike traditional
inhibitors that only block a protein's function, CCT373566 is a molecular glue-type degrader
that induces the proteasomal degradation of the BCL6 protein.[1][5] This offers a distinct and
often more potent mechanism to abolish protein function, making CCT373566 an invaluable
tool for in vitro and in vivo research.
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Mechanism of Action: A Molecular Glue Degrader

CCT373566 functions by binding to the BTB domain of BCL6, a region responsible for protein-
protein interactions with corepressors like NCOR, SMRT, and BCOR.[1] The binding of
CCT373566 is proposed to induce a conformational change that triggers the polymerization of
BCL6. This aberrant polymerization marks the BCL6 protein for ubiquitination and subsequent
degradation by the proteasome.[1] This mechanism is highly specific, with subtle
stereochemical changes in the CCT373566 molecule abrogating its degradation activity while
maintaining binding affinity, as seen with its non-degrading isomer, CCT373567.[6][7]
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Caption: Mechanism of CCT373566-induced BCL6 degradation.

Quantitative Data and Biological Activity

CCT373566 demonstrates sub-nanomolar potency in inducing BCL6 degradation, which
translates to potent antiproliferative activity in BCL6-dependent cancer cell lines.

Table 1: In Vitro Potency and Degradation Activity

Cellular
BCL6 TR-FRET .
Compound Degradation DC50 Reference(s)
IC50 (nM)
(nM)
CCT373566 2.2 0.7 [8][9][10]

| CCT373567 | ~2.2 | No degradation observed |[6][7] |

Table 2: Antiproliferative Activity in DLBCL Cell Lines (14-Day Assay)

GI50 (nM) for

Cell Line BCL6 Expression I Reference(s)
HT High Potent [1][6]

Karpas 422 High Potent [1][6]
SU-DHL-4 High Potent [1][6]

OCl-Ly1 High Potent [1][6]

| OCI-Ly3 | Low | Inactive |[1][6] |

Table 3: In Vivo Pharmacokinetic Properties in Mice
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Oral
. . o Clearance
Compound Dosing Bioavailability . Reference(s)
(%) (mL/min/kg)
0

| CCT373566 | 5 mg/kg p.o., 1 mg/kg i.v. | 44 | 5.7 |[6] |

BCL6 Signaling Pathways and Modulation by
CCT373566

BCL6 functions as a transcriptional repressor, modulating numerous pathways. By degrading
BCL6, CCT373566 effectively reverses this repression.

BCL6 Transcriptional Repression

BCL6 binds to the promoter regions of target genes, recruiting corepressor complexes to inhibit
transcription. Key repressed pathways include those involved in DNA damage response (e.g.,
TP53, ATR, CHEKZ1), cell cycle control, and B-cell differentiation (PRDM1).[1][3][11]
CCT373566-mediated degradation of BCL6 leads to the de-repression and subsequent
expression of these target genes.
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Caption: BCL6 acts as a transcriptional repressor at target gene promoters.

Upstream Regulation of BCL6

In normal germinal center B-cells, BCL6 expression is tightly regulated. A key pathway involves
CD40 signaling, which activates NF-kB.[4][12] NF-kB, in turn, induces the expression of
Interferon Regulatory Factor 4 (IRF4), a transcription factor that directly binds to the BCL6
promoter and represses its transcription.[4][11][12] This mechanism is crucial for allowing B-
cells to exit the germinal center reaction. In some lymphomas, this pathway is disrupted,
leading to constitutive BCL6 expression.[4]
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Caption: CD40 signaling pathway leading to the downregulation of BCL6.

Experimental Protocols and Workflows

The following are generalized protocols for key experiments used to characterize CCT373566.
Researchers should optimize these based on their specific systems.

BCL6 Time-Resolved FRET (TR-FRET) Assay

This assay quantifies the binding affinity of CCT373566 to the BCL6 BTB domain by measuring
the disruption of the BCL6-corepressor peptide interaction.
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» Reagents: Recombinant His-tagged BCL6 BTB domain, biotinylated corepressor peptide
(e.g., from SMRT), Europium-cryptate labeled anti-His antibody, and Streptavidin-XL665.

e Procedure: a. Add BCL6 protein and the biotinylated peptide to assay wells in assay buffer.
b. Add serial dilutions of CCT373566 or DMSO control. c. Incubate for 60 minutes at room
temperature. d. Add the antibody/streptavidin detection mix. e. Incubate for another 60

minutes.

o Data Acquisition: Read the plate on a TR-FRET compatible reader (e.g., PHERAstar) at 665
nm and 620 nm. Calculate the ratio and plot against compound concentration to determine
the IC50.

Cellular BCL6 Degradation Assay

This protocol quantifies the reduction of endogenous BCL6 protein levels following treatment
with CCT373566.

Cell Culture: Plate BCL6-dependent cells (e.g., OCI-Lyl1, HT) at a suitable density and allow
them to adhere overnight.

o Treatment: Treat cells with a dose-response curve of CCT373566 (e.g., 0.1 nM to 10 uM) for
a defined period (e.g., 6, 12, or 24 hours).

e Lysis: Harvest cells, wash with PBS, and lyse in RIPA buffer containing protease and
phosphatase inhibitors.

» Quantification: a. Western Blot: Determine total protein concentration (BCA assay), run
lysates on SDS-PAGE gels, transfer to a membrane, and probe with primary antibodies
against BCL6 and a loading control (e.g., GAPDH, B-actin). b. Capillary Electrophoresis
(WES/Jess): Automated system for protein quantification, providing more quantitative results
than traditional Western blots.[5]

e Analysis: Quantify band intensity relative to the loading control and normalize to the DMSO-
treated sample to calculate DC50 (concentration for 50% degradation).
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In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD)
Xenograft Study

This workflow assesses the relationship between drug exposure and BCL6 degradation in a
tumor model.

Model System: Female SCID mice bearing subcutaneous xenografts of a BCL6-dependent
cell line (e.g., HT or OCI-Ly1).[5][6]

¢ Dosing: Once tumors reach a specified volume (e.g., 0.5-0.8 cm3), administer a single oral
dose of CCT373566 (e.g., 50 mg/kg).[5][6]

o Sampling: Collect blood and tumor samples at multiple time points post-dosing (e.g., 4, 8,
12, 24 hours).

e Analysis: a. PK Analysis: Quantify CCT373566 concentrations in plasma using LC-MS/MS.
b. PD Analysis: Prepare tumor lysates and quantify BCL6 protein levels (normalized to a
loading control) using methods described in 5.2.

» Correlation: Correlate drug concentration in the plasma/tumor with the extent of BCL6
degradation over time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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